(2S,4S)-(+)-2,4-Pentanediol
Overview
Description
(2S,4S)-(+)-2,4-Pentanediol is a chiral diol that has been utilized as an acyclic template for asymmetric induction in the field of polymer chemistry. This compound serves as a monomer that can be copolymerized with other monomers such as styrene to produce polymers with specific chiral configurations .
Synthesis Analysis
The synthesis of optically pure (2S,4S)-(+)-2,4-Pentanediol can be achieved through the hydrogenation of acetylacetone using an asymmetrically modified Raney nickel catalyst. The use of (S,S)-tartaric acid-NaBr-modified Raney nickel leads to the selective production of the (2S,4S) diastereomer with high optical purity. The hydrogenation product can be further purified by recrystallization from an ethereal solution to obtain the optically pure diol .
Molecular Structure Analysis
The molecular structure of (2S,4S)-(+)-2,4-Pentanediol is crucial for its role in asymmetric synthesis. The specific stereochemistry of the compound, with both chiral centers having the (S)-configuration, allows for the induction of chirality in copolymerization reactions. This stereochemical arrangement is responsible for the compound's ability to serve as a template for asymmetric induction .
Chemical Reactions Analysis
When (2S,4S)-2,4-pentanedyl bis(4-vinylbenzoate) is copolymerized with styrene using azobisisobutyronitrile as an initiator, the resulting copolymer exhibits cyclic repeating units and styrene units. The chiral template can be removed from the copolymer, leading to a change in specific rotation and the formation of poly(methyl 4-vinylbenzoate-co-styrene) with a distinct circular dichroism spectrum. This transformation demonstrates the ability of (2S,4S)-(+)-2,4-Pentanediol to impart chirality to the polymer main chain .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S,4S)-(+)-2,4-Pentanediol and its derivatives are characterized by their specific rotations and circular dichroism (CD) spectra. The specific rotation of the copolymer derived from (2S,4S)-2,4-pentanedyl bis(4-vinylbenzoate) changes significantly upon removal of the chiral template. The CD spectrum of the resulting polymer displays a splitting Cotton effect, indicative of the negative chirality of the vicinal (methyl 4-vinylbenzoate) units in the polymer's main chain. These properties are essential for understanding the chiral nature of the polymers produced from this diol .
Scientific Research Applications
-
Enzymatic Oxidation
- Field: Biochemistry
- Application: “(2S,4S)-(+)-2,4-Pentanediol” can be degraded by the enzyme “Secondary Alcohol Dehydrogenase” from Geotrichum sp. WF9101 .
- Method: The enzyme shows enantioselective oxidations towards diols including "(2S,4S)-(+)-2,4-Pentanediol" .
- Results: This enzyme could be useful for the preparation of ®-( - )-diols from the racemates of these diols .
-
Pharmaceuticals
- Field: Pharmaceutical Industry
- Application: A radiolabeled precursor of “(2S,4S)-(+)-2,4-Pentanediol”, known as “(2S,4S)4–[18F]FPArg”, is used in glioma imaging .
- Method: The precursor is synthesized and then used in microPET–CT imaging experiments .
- Results: The precursor can penetrate the blood–brain barrier and image gliomas with high contrast .
-
Chemical Synthesis
- Field: Organic Chemistry
- Application: “(2S,4S)-(+)-2,4-Pentanediol” is used as a chiral building block in the synthesis of various organic compounds .
- Method: The specific methods of application depend on the target compound. Generally, it involves reactions under controlled conditions with other reagents .
- Results: The outcomes vary based on the specific synthesis. The product is typically a chiral compound with one or more stereocenters .
-
Cosmetics
- Field: Cosmetic Science
- Application: “(2S,4S)-(+)-2,4-Pentanediol” may be used in the formulation of cosmetic products .
- Method: It can be incorporated into cosmetic formulations during the manufacturing process .
- Results: The specific outcomes depend on the final product. It may contribute to the texture, stability, or other properties of the cosmetic product .
-
Chemical Research
- Field: Chemical Research
- Application: “(2S,4S)-(+)-2,4-Pentanediol” is often used in chemical research as a reagent .
- Method: It can be used in various chemical reactions, depending on the specific research context .
- Results: The outcomes vary based on the specific research. It can contribute to the synthesis of new compounds or the study of chemical reactions .
-
Material Science
- Field: Material Science
- Application: “(2S,4S)-(+)-2,4-Pentanediol” can be used in the synthesis of materials .
- Method: It can be incorporated into material formulations during the manufacturing process .
- Results: The specific outcomes depend on the final product. It may contribute to the properties of the material .
properties
IUPAC Name |
(2S,4S)-pentane-2,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-(+)-2,4-Pentanediol | |
CAS RN |
72345-23-4, 36402-52-5 | |
Record name | 2,4-Pentanediol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072345234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R*,R*)-pentane-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-PENTANEDIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DM2071X2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.